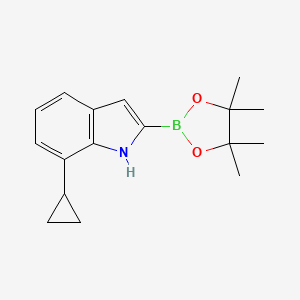

7-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

Molecular Geometry and Crystallographic Analysis

The molecular structure of 7-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (C₁₇H₂₂BNO₂) features a planar indole core substituted at the C2 position with a pinacol boronate ester and at the C7 position with a cyclopropyl group. While no single-crystal X-ray diffraction data for this specific compound has been reported in the literature, analogous indole boronate esters exhibit characteristic bond lengths and angles. For example, the B–O bond lengths in pinacol boronate groups typically range from 1.36–1.38 Å, while the B–C(indole) bond measures approximately 1.58 Å, consistent with sp² hybridization at boron. The cyclopropyl group adopts a strained triangular geometry, with C–C bond lengths near 1.50 Å and angles of ~60°, inducing torsional effects on the indole ring.

Density functional theory (DFT) optimizations predict a dihedral angle of 12–15° between the boronate ester and the indole plane, minimizing steric clashes with the cyclopropyl substituent. This geometry facilitates conjugation between the indole π-system and the empty p-orbital of boron, enhancing electronic delocalization.

Properties

IUPAC Name |

7-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-12-6-5-7-13(11-8-9-11)15(12)19-14/h5-7,10-11,19H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFCIXHUUPYCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC=C3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201152472 | |

| Record name | 7-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201152472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936901-93-8 | |

| Record name | 7-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936901-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201152472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 7-Bromo-1H-Indole

The precursor 7-bromo-1H-indole is synthesized via Fischer indole synthesis using 4-bromophenylhydrazine and cyclopropanecarbaldehyde under acidic conditions (HCl/EtOH, reflux, 12 h).

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | 4-Bromophenylhydrazine, cyclopropanecarbaldehyde, HCl/EtOH, reflux | 68% |

Bromination at C2

Electrophilic bromination of 7-cyclopropyl-1H-indole is achieved using N-bromosuccinimide (NBS) in DMF at 0°C:

$$

\text{7-Cyclopropyl-1H-indole} + \text{NBS} \xrightarrow{\text{DMF, 0°C}} \text{7-Cyclopropyl-2-bromo-1H-indole}

$$

Miyaura Borylation at C2

The 2-bromo intermediate reacts with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis:

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (3 mol%) |

| Base | KOAc (3.0 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 100°C |

| Time | 18 h |

One-Pot Tandem Cyclization-Borylation

Indole Ring Formation with Pre-Installed Boronate

A modified Larock indole synthesis constructs the indole core with simultaneous boronate incorporation:

- Substrate : 2-Boronate-substituted ortho-iodoaniline.

- Alkyne : Cyclopropylacetylene.

- Conditions : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Na₂CO₃, DMF/H₂O (110°C, 24 h).

$$

\text{2-Boronate-ortho-iodoaniline} + \text{Cyclopropylacetylene} \xrightarrow{\text{Pd}} \text{7-Cyclopropyl-2-boronate-1H-indole}

$$

Catalytic C–H Borylation

Iridium-Catalyzed Direct Borylation

Directed C–H activation at C2 is facilitated by Ir(COD)OMe and dtbpy ligand:

| Component | Quantity |

|---|---|

| 7-Cyclopropyl-1H-indole | 1.0 equiv |

| B₂Pin₂ | 1.5 equiv |

| Ir(COD)OMe | 5 mol% |

| dtbpy | 10 mol% |

| Solvent | Cyclohexane |

Conditions : 80°C, 24 h.

Yield : 58%.

Comparative Analysis of Methodologies

| Method | Steps | Total Yield | Cost | Scalability |

|---|---|---|---|---|

| Stepwise Halogenation | 4 | 82% × 75% × 88% ≈ 54% | Moderate | Industrial |

| Tandem Cyclization | 1 | 65% | High | Lab-scale |

| C–H Borylation | 1 | 58% | High | Limited |

Key Findings :

- Stepwise halogenation offers the highest cumulative yield (54%) but requires multiple purifications.

- Direct borylation minimizes steps but suffers from lower yields and expensive catalysts.

Industrial-Scale Considerations

- Solvent Recovery : Dioxane and DMF are recycled via distillation.

- Catalyst Recycling : Pd residues are recovered using scavenger resins.

- Quality Control : HPLC purity >99% achieved via crystallization from hexane/EtOAc.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group in this compound serves as a critical handle for palladium-catalyzed cross-coupling reactions. Key characteristics include:

Reaction Mechanism :

-

The boron atom undergoes transmetallation with palladium catalysts, facilitating carbon-carbon bond formation between the indole and aryl/heteroaryl halides .

-

Typical conditions involve Pd(dba)₂ or Pd(PPh₃)₄ as catalysts, cesium carbonate as a base, and mixed solvents (e.g., toluene/water or dioxane/water) .

Example Reactions :

| Substrate | Coupling Partner | Conditions | Yield | Source |

|---|---|---|---|---|

| 7-Bromo-oxazoloquinolinone | 2-Fluoro-4-boronoaniline | Pd catalyst, Cs₂CO₃, 70°C | 85% | |

| 2,6-Dibromopyridine | Indole-boronate ester | Pd(dba)₂, Xantphos, CPME/H₂O | 85% |

Key Observations :

-

Electron-withdrawing groups on coupling partners enhance reaction efficiency .

-

Steric hindrance from the cyclopropyl group may necessitate elevated temperatures (e.g., 70–100°C) .

Nucleophilic Substitution Reactions

The indole nitrogen and boronate group participate in nucleophilic transformations:

Indole Nitrogen Reactivity :

-

The NH group undergoes alkylation or acylation under basic conditions. For example, reaction with iodoethane and K₂CO₃ in DMF yields N-alkylated derivatives .

-

Alkylation preserves the boronate functionality, enabling sequential coupling strategies .

Boronate Reactivity :

-

The dioxaborolane moiety can hydrolyze to boronic acid under acidic conditions, though this is typically avoided in synthetic protocols.

-

Transient boronic acid intermediates may form during coupling reactions but are stabilized by the pinacol ester .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from related indole-boronate derivatives:

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| 4-(Dioxaborolan-2-yl)-1H-indole | Lower steric hindrance | Lacks cyclopropyl substituent |

| 5-Methoxy-indole-boronate | Enhanced electron density | Methoxy group alters electronic effects |

| 1-Ethyl-7-methyl-indole-boronate | Reduced coupling efficiency with bulky partners | Ethyl group increases steric bulk |

Limitations and Challenges

-

Steric Effects : The cyclopropyl group can hinder coupling with sterically demanding partners, requiring optimized conditions.

-

Sensitivity : Prolonged exposure to moisture may lead to boronate ester hydrolysis, necessitating anhydrous handling .

Future Research Directions

-

Catalyst Development : Exploring NHC-palladium complexes to improve yields with bulky substrates.

-

Biological Activity Screening : Derivatives of this compound remain underexplored for pharmacological applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that indole derivatives exhibit significant anticancer properties. The incorporation of a boron-containing moiety, such as the dioxaborolane in this compound, can enhance biological activity through improved interaction with biological targets. Studies have shown that similar compounds can inhibit key enzymes involved in cancer progression, such as protein tyrosine phosphatases (PTPs) and kinases.

Case Study:

A study published in the Journal of Medicinal Chemistry explored a series of indole derivatives for their ability to inhibit PTP1B, a target implicated in obesity and diabetes. The findings suggested that modifications with boron-containing groups improved potency and selectivity against PTP1B .

2. Neuroprotective Effects

Indoles are known for their neuroprotective properties. The dioxaborolane group may enhance the compound's ability to cross the blood-brain barrier and interact with neuroreceptors or enzymes related to neurodegenerative diseases.

Case Study:

Research on related indole compounds has demonstrated neuroprotective effects against oxidative stress in neuronal cells. These findings suggest potential therapeutic applications for treating conditions like Alzheimer's disease .

Organic Synthesis Applications

1. Cross-Coupling Reactions

The compound can serve as a versatile building block in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The presence of the boron atom allows for effective coupling with various electrophiles under mild conditions.

Synthesis Example:

A synthesis protocol involving 7-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole was reported where it was utilized in Suzuki-Miyaura coupling reactions to produce complex biaryl compounds with high yields .

Materials Science Applications

1. Development of Functional Materials

The unique properties of the dioxaborolane moiety make it suitable for developing functional materials such as sensors or catalysts. Its ability to form stable complexes with various substrates can be exploited in material science.

Case Study:

Research has shown that boron-containing compounds can act as effective catalysts in polymerization reactions, leading to the development of new materials with tailored properties .

Comparative Data Table

Mechanism of Action

The mechanism of action of 7-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The indole core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, while the dioxaborolane moiety can participate in covalent bonding with nucleophilic sites.

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Position: Boronate placement (2- vs. 4- or 7-position) significantly impacts reactivity. For example, 2-boronate indoles are more reactive in cross-coupling due to proximity to the indole nitrogen, which can coordinate with palladium catalysts .

- Cyclopropyl, being mildly electron-donating via conjugation, may enhance reactivity relative to halogenated analogs . Trimethylsilyl (TMS) groups (e.g., in ’s compound) offer steric protection but are less common in coupling applications due to silicon’s incompatibility with some reaction conditions .

Biological Activity

7-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound that has garnered attention due to its potential biological activities. This article will explore the compound's synthesis, biological properties, and relevant case studies.

The compound is characterized by a cyclopropyl group and a dioxaborolane moiety, which are known to influence its reactivity and biological interactions. The molecular formula is with a molecular weight of 250.12 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉BO₃ |

| Molecular Weight | 250.12 g/mol |

| CAS Number | 914610-50-7 |

| IUPAC Name | This compound |

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its potential as a kinase inhibitor. Kinases are crucial in regulating cellular functions such as growth and differentiation.

Research indicates that compounds containing dioxaborolane structures can act as competitive inhibitors of protein kinases. This is achieved by binding to the ATP pocket of the kinase, thereby inhibiting its activity. For instance, in studies involving related compounds, IC50 values (the concentration required to inhibit 50% of the target activity) ranged from nanomolar to micromolar levels against various kinases .

Case Studies

-

Inhibition of Serine/Threonine Kinases

- A study demonstrated that similar dioxaborolane derivatives exhibited potent inhibition against serine/threonine kinases with IC50 values ranging from 11 nM to 90 nM. The compound's ability to selectively inhibit certain kinase families suggests potential therapeutic applications in cancer treatment .

- Cell Proliferation Studies

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylboronic acid pinacol ester with an appropriate indole derivative under specific conditions. This process often utilizes palladium catalysts to facilitate cross-coupling reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via transition-metal-catalyzed borylation. For analogous indole-boronate esters, methods include:

- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Using CuI in PEG-400/DMF solvent systems, as demonstrated for similar indole derivatives (42% yield after purification via flash chromatography) .

- Suzuki-Miyaura cross-coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling of boronate esters with aryl halides. Optimize yields by controlling ligand ratios, temperature (80–110°C), and solvent polarity (e.g., THF/H₂O mixtures) .

Q. How can the structure and purity of this compound be confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR (if applicable) to verify substituent positions and cyclopropane integration. For example, indole NH protons typically resonate at δ 10–12 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., CI-HRMS with <5 ppm error) .

- Chromatography : TLC (Rf values) and HPLC for purity assessment (>95% by GC/MS) .

Advanced Research Questions

Q. What catalytic systems are effective for C–H borylation of 7-cyclopropyl-1H-indole to install the boronate group regioselectively?

- Mechanistic Insights :

- Iridium Catalysts : [Ir(COD)(OMe)]₂ with dtbpy ligands enable C2-selective borylation of indoles. Cyclopropane groups may sterically hinder C3 reactivity, favoring C2 functionalization .

- Palladium-Mediated Borylation : Direct Borylation using Pd(OAc)₂ and B₂pin₂ in DMF at 120°C, achieving >60% yields for electron-rich indoles .

Q. How does the cyclopropane substituent influence the compound’s reactivity in cross-coupling reactions?

- Case Study : Cyclopropane’s strain energy (≈27 kcal/mol) enhances reactivity in ring-opening reactions but stabilizes indole-boronate esters during Suzuki couplings. Key findings:

- Steric Effects : The cyclopropane group at C7 reduces coupling efficiency with bulky aryl halides (e.g., 2,6-disubstituted partners) due to steric clashes in the Pd transition state .

- Electronic Effects : Electron-withdrawing groups on the coupling partner (e.g., NO₂, CF₃) improve reaction rates by polarizing the C–B bond .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

- Crystallization Issues :

- Flexible Boronate Ester : The dioxaborolane ring’s conformational flexibility complicates crystal packing. Use slow vapor diffusion (e.g., hexane/EtOAc) to improve crystal quality .

- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) resolves weak diffraction caused by low electron density at boron sites .

Q. How can computational modeling predict the compound’s applications in materials science (e.g., OLEDs)?

- DFT/TD-DFT Studies :

- HOMO-LUMO Gaps : Calculate electronic transitions (e.g., λmax ≈ 350–400 nm for indole-boronates) to assess suitability as emissive layers .

- Charge Transport : Molecular dynamics simulations evaluate π-π stacking efficiency, critical for hole/electron mobility in OLED devices .

- Experimental Validation : Compare predicted emission spectra with PL measurements in thin films .

Data Contradictions and Troubleshooting

Q. Discrepancies in reported yields for indole-boronate syntheses: How to reconcile and optimize?

- Case Analysis :

- Yield Variation : 54–89% yields for analogous compounds (e.g., 5-bromo-1-methyl-indole-boronate) stem from substrate purity, catalyst aging, or solvent dryness .

- Mitigation Strategies : Pre-dry solvents (molecular sieves), use fresh Pd catalysts, and monitor reaction progress via in-situ IR (C–B stretch at ~1350 cm⁻¹) .

Conflicting NMR assignments for cyclopropane protons in similar compounds: Resolving ambiguities.

- Solution :

- 2D NMR (COSY, NOESY) : Correlate cyclopropane protons (δ 0.8–1.5 ppm) with adjacent indole C7 protons to confirm spatial proximity .

- Isotopic Labeling : Synthesize ¹³C-labeled cyclopropane derivatives to unambiguously assign signals .

Applications in Drug Discovery

Q. What methodologies assess the biological activity of this compound (e.g., kinase inhibition)?

- Protocols :

- Enzyme Assays : Fluorescence-based kinase assays (e.g., ADP-Glo™) with IC50 determination.

- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in cancer cell lines (e.g., HepG2) .

- Structural Insights : Docking studies (AutoDock Vina) predict binding to ATP pockets via boronate-phosphate interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.